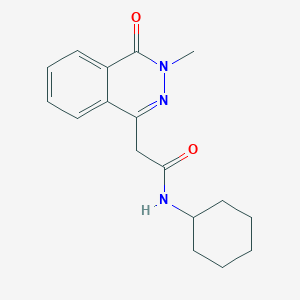![molecular formula C21H19ClN2O B12487274 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12487274.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE is a complex organic molecule that features an indole core, a furan ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and furan rings.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl and furan rings.
Scientific Research Applications
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE: can be compared with other indole derivatives and compounds containing furan rings:
Similar Compounds: Indole-3-acetic acid, 2-(2-furyl)-3-indolecarboxaldehyde, and 1-(2-chlorophenyl)-2-(furan-2-yl)ethanone.
Uniqueness: The combination of an indole core, a furan ring, and a chlorophenyl group makes this compound unique, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C21H19ClN2O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C21H19ClN2O/c22-20-9-3-1-6-16(20)14-24-15-17(19-8-2-4-10-21(19)24)12-23-13-18-7-5-11-25-18/h1-11,15,23H,12-14H2 |
InChI Key |
HTEVJTATXLUPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCC4=CC=CO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[1,2-Phenylenebis(oxymethylene)]bis(3-methylisoxazole)](/img/structure/B12487196.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12487197.png)
![2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B12487202.png)
![1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B12487205.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(diphenylacetyl)amino]benzoate](/img/structure/B12487210.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B12487217.png)
![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487222.png)
![N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B12487225.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate](/img/structure/B12487232.png)
![3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487235.png)

![N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide](/img/structure/B12487245.png)
![1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B12487270.png)
